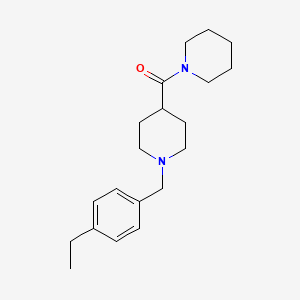
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea, also known as EPTU, is a chemical compound with the molecular formula C16H18N2S. It is a thiourea derivative that has been extensively studied for its potential applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, this compound has been investigated for its potential use as a corrosion inhibitor for metals such as copper and steel.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. This compound has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high purity. This compound is also soluble in various solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in aqueous-based assays. In addition, this compound can exhibit some toxicity at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammation. In addition, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential use in various scientific research areas.
Synthesemethoden
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenyl isothiocyanate and 3-ethylphenylamine in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 117-118°C. The purity of the synthesized this compound can be determined by various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(3-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-8-7-10-15(12-13)18-17(20)19-16-11-6-5-9-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGXGVUJSLQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)



![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)



![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
